Eicosapentaenoic Acid-d5 Ethyl Ester

説明

Contextualization of Stable Isotope Labeling in Advanced Scientific Research

Stable isotope labeling is a technique where an atom in a molecule is replaced by its stable (non-radioactive) isotope. creative-proteomics.compharmiweb.com These isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), contain extra neutrons compared to their more common counterparts but are chemically identical. metsol.com This subtle difference in mass allows researchers to track labeled molecules through biological pathways without the safety concerns and logistical challenges associated with radioactive isotopes. creative-proteomics.compharmiweb.com The stability of these isotopes makes them ideal for long-term studies. creative-proteomics.compharmiweb.com

This methodology is instrumental in various "omics" fields, including metabolomics, where it provides invaluable insights into metabolic pathways and fluxes. creative-proteomics.com By introducing isotopically labeled compounds, scientists can trace their transformation and distribution within cells, map metabolic networks, and quantify metabolic rates. creative-proteomics.comnih.gov This approach is particularly crucial for identifying biomarkers, understanding metabolic disorders, and evaluating the effects of therapeutic interventions. creative-proteomics.com

Overview of Eicosapentaenoic Acid and its Ethyl Ester in Fundamental Biological Systems

Eicosapentaenoic acid (EPA) is a vital omega-3 polyunsaturated fatty acid (PUFA) predominantly found in marine organisms. caymanchem.com It plays a crucial role in various physiological processes. EPA can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce signaling molecules that are involved in inflammation and immune responses. caymanchem.comglpbio.com

The ethyl ester form of EPA, Eicosapentaenoic Acid Ethyl Ester, is a stabilized derivative. glpbio.com This form is often used in research and has been shown to influence lipid metabolism. medchemexpress.comcaymanchem.com Studies in animal models have indicated that dietary administration of EPA ethyl ester can increase the activity of enzymes involved in fatty acid oxidation in the liver, reduce triglyceride levels, and alter the fatty acid composition of hepatic tissues. medchemexpress.comcaymanchem.com Furthermore, EPA ethyl ester has been observed to modulate the expression of genes related to lipid synthesis. glpbio.com

Rationale for Deuterium Labeling in Quantitative and Metabolic Tracing Studies

The introduction of deuterium, a stable isotope of hydrogen, into the EPA ethyl ester molecule to create Eicosapentaenoic Acid-d5 Ethyl Ester provides a powerful tool for biomedical research. Deuterium is a favored isotope for labeling due to its cost-effectiveness and the ease with which it can be incorporated into molecules. nih.govacs.org

The primary application of deuterated compounds like this compound is in mass spectrometry (MS)-based quantitative analysis. nih.gov In this technique, the deuterated compound serves as an internal standard. Because it is chemically identical to the natural, non-labeled compound but has a different mass, it can be distinguished by the mass spectrometer. This allows for precise and accurate quantification of the endogenous levels of EPA ethyl ester in biological samples.

Structure

3D Structure

特性

分子式 |

C22H34O2 |

|---|---|

分子量 |

335.5 g/mol |

IUPAC名 |

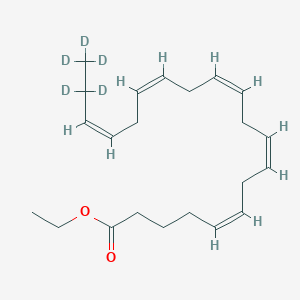

ethyl (5Z,8Z,11Z,14Z,17Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate |

InChI |

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-/i1D3,3D2 |

InChIキー |

SSQPWTVBQMWLSZ-IHLFCWNDSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC |

正規SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |

製品の起源 |

United States |

Synthesis and Characterization of Eicosapentaenoic Acid D5 Ethyl Ester for Research Applications

Synthetic Methodologies for Site-Specific Deuterium (B1214612) Incorporation

The synthesis of Eicosapentaenoic Acid-d5 Ethyl Ester requires precise, site-specific incorporation of five deuterium atoms. The location of the deuterium label is critical for its function as an internal standard, ensuring the label is not lost during metabolic processes or sample workup. Common strategies involve either introducing deuterium via a labeled reagent during the final esterification step or building the fatty acid chain using deuterated precursors. nih.govescholarship.org

One prevalent method involves the esterification of the parent Eicosapentaenoic Acid with a deuterated form of ethanol. Specifically, ethanol-d5 (B126515) is used to introduce the five deuterium atoms onto the ethyl group of the final ester product. This reaction is often catalyzed by lipase (B570770) enzymes or chemical catalysts to yield the desired product with high efficiency. mdpi.comresearchgate.net

Alternatively, deuterium atoms can be incorporated at specific positions on the fatty acid backbone itself. For example, the terminal methyl group (omega-end) of the eicosapentaenoic acid chain can be deuterated. caymanchem.com This approach involves a more complex multi-step total synthesis, utilizing deuterated building blocks or reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) in key reduction steps to install the deuterium atoms with high precision. escholarship.org The choice of synthetic route depends on the desired location of the label and the required isotopic purity.

Table 1: Synthetic Strategies for this compound

| Strategy | Description | Key Reagent/Precursor | Labeled Position |

|---|---|---|---|

| Esterification with Labeled Alcohol | The carboxyl group of unlabeled Eicosapentaenoic Acid is reacted with deuterated ethanol. This is a direct and efficient method for labeling the ester moiety. | Ethanol-d5 | Ethyl group (-OCH₂CD₃) |

| Total Synthesis with Labeled Precursors | The entire fatty acid chain is constructed using smaller, deuterated building blocks. This allows for precise placement of deuterium on the acyl chain. | Deuterated alkyl halides or other precursors | Specific positions on the fatty acid chain (e.g., C19, C20) |

| Reduction with Deuterated Reagents | A precursor molecule containing a functional group (e.g., a ketone or ester) at the target position is reduced using a deuterated reducing agent. | Lithium aluminum deuteride (LiAlD₄) | Specific positions on the fatty acid chain |

Spectroscopic and Chromatographic Characterization for Isotopic Purity and Enrichment (e.g., ≥99% deuterated forms)

After synthesis, the compound must be rigorously characterized to confirm its identity, the location of the deuterium label, and its isotopic purity and enrichment. A combination of spectroscopic and chromatographic techniques is employed for this purpose. The goal is to ensure the standard meets high specifications, such as having ≥99% of the molecules containing one or more deuterium atoms (isotopic purity) and high enrichment at the target positions. caymanchem.comcaymanchem.com

Spectroscopic Analysis:

Mass Spectrometry (MS): This is the primary technique for confirming the incorporation of deuterium. When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the deuterated compound will show a molecular ion peak that is 5 mass units higher than its unlabeled analog. nih.gov This mass shift provides direct evidence of successful d5-labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for determining the exact location of the deuterium atoms.

In ¹H NMR (Proton NMR), the signals corresponding to the protons that have been replaced by deuterium will disappear or show a significant reduction in intensity.

²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, providing unambiguous confirmation of their position within the molecule. nih.govtandfonline.com

Chromatographic Analysis:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to separate the synthesized compound from any starting materials, byproducts, or other impurities, thereby establishing its chemical purity. nih.gov The retention time of the deuterated standard is typically almost identical to the unlabeled compound, though minor shifts due to the chromatographic isotope effect can sometimes occur. acs.orgnih.gov

Table 2: Characterization Data for this compound

| Technique | Parameter | Unlabeled EPA Ethyl Ester | This compound | Information Provided |

|---|---|---|---|---|

| Mass Spectrometry | Molecular Formula | C₂₂H₃₄O₂ | C₂₂H₂₉D₅O₂ | Confirms elemental composition. caymanchem.comcaymanchem.com |

| Molecular Weight | ~330.5 g/mol | ~335.5 g/mol | Confirms incorporation of 5 deuterium atoms. caymanchem.comscbt.com | |

| ¹H NMR | Signal at Labeled Position | Present | Absent or greatly diminished | Confirms site of deuteration. |

| ²H NMR | Signal at Labeled Position | Absent | Present | Directly confirms location of deuterium. tandfonline.com |

| Chromatography (GC/HPLC) | Chemical Purity | ≥99% | ≥99% | Ensures absence of interfering impurities. nih.gov |

Quality Control Parameters for Research-Grade this compound Standards

For this compound to be reliable as a research-grade internal standard, it must meet stringent quality control (QC) specifications. amerigoscientific.com These parameters ensure the accuracy and reproducibility of quantitative analyses. sigmaaldrich.comresolvemass.ca

Chemical Purity: This refers to the percentage of the material that is the desired compound, exclusive of isotopic variants or other impurities. A high chemical purity (typically ≥99%) is essential to prevent signals from contaminants interfering with the analysis. resolvemass.ca

Isotopic Purity: This is the percentage of the labeled compound that contains at least one deuterium atom. It is a measure of the success of the labeling reaction. For quantitative mass spectrometry, it is critical that the amount of unlabeled analyte (d0) in the internal standard solution is minimal, as this can artificially inflate the measured concentration of the target analyte, particularly at the lower limit of quantification (LLOQ). chromatographyonline.comavantiresearch.com

Isotopic Enrichment: This specifies the percentage of molecules that are labeled with the intended number of stable isotopes (in this case, five deuterium atoms). A high isotopic enrichment (e.g., >98%) ensures a strong, distinct signal for the internal standard in the mass spectrometer.

Identity and Structure: The chemical structure and the precise location of the isotopic label must be unequivocally confirmed, typically through a combination of NMR and MS data.

Stability: The standard must be stable under specified storage conditions to ensure its concentration does not change over time. Polyunsaturated fatty acid esters are susceptible to oxidation, so they are often supplied in an organic solvent under an inert atmosphere (like argon) and require storage at low temperatures (e.g., -20°C). caymanchem.com

Certificate of Analysis (CoA): A comprehensive CoA is a critical QC document. It must accompany the standard and provide detailed information on the lot-specific chemical purity, isotopic purity and enrichment, structural confirmation data, concentration, storage conditions, and expiration date. lgcstandards.com

Table 3: Quality Control Specifications for Research-Grade this compound

| Parameter | Typical Specification | Analytical Method(s) | Rationale |

|---|---|---|---|

| Chemical Purity | ≥99% | GC-FID, LC-UV/MS | Prevents interference from chemical impurities. resolvemass.ca |

| Isotopic Purity | ≥99% deuterated forms (d1-d5) | GC-MS, LC-MS | Minimizes the contribution of unlabeled (d0) species to the analyte signal. caymanchem.comavantiresearch.com |

| Isotopic Enrichment | >98% for d5 | High-Resolution MS | Ensures a robust and specific signal for the internal standard. |

| Structural Confirmation | Identity confirmed | ¹H NMR, ²H NMR, MS | Verifies the correct molecular structure and location of the deuterium label. |

| Solution Concentration | Accurately known (e.g., 100 µg/mL) | Gravimetric preparation, qNMR | Essential for accurate preparation of calibration standards and sample spiking. resolvemass.ca |

| Stability | Stable for a defined period | Real-time or accelerated stability studies | Guarantees integrity of the standard throughout its shelf life. caymanchem.com |

Advanced Analytical Methodologies Employing Eicosapentaenoic Acid D5 Ethyl Ester

Quantitative Analysis of Eicosapentaenoic Acid and its Metabolites via Mass Spectrometry

Mass spectrometry-based techniques are at the forefront of bioanalysis, and the use of deuterated internal standards like eicosapentaenoic acid-d5 ethyl ester is fundamental to achieving accurate and reproducible results.

Internal Standard Application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantification

This compound is widely employed as an internal standard in LC-MS/MS methods for the precise quantification of its non-deuterated counterpart, eicosapentaenoic acid (EPA) ethyl ester, and related metabolites in various biological matrices, such as human plasma. veeprho.comnih.govresearchgate.net The ideal internal standard, particularly a stable isotope-labeled version of the analyte, co-elutes with the target compound and exhibits similar extraction recovery and ionization response. aptochem.com This minimizes variability arising from sample preparation and instrumental analysis. aptochem.com

In a typical LC-MS/MS workflow, a known amount of the deuterated standard is added to the biological sample at the beginning of the sample preparation process. aptochem.com Following extraction and chromatographic separation, the analyte and the internal standard are detected by the mass spectrometer. nih.gov Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve generated using known concentrations of the analyte and a constant concentration of the internal standard. semanticscholar.org

Several studies have successfully developed and validated LC-MS/MS methods using deuterated standards for the quantification of EPA ethyl ester. nih.govnih.govresearchgate.net For instance, a method for the determination of EPA ethyl ester and docosahexaenoic acid (DHA) ethyl ester in human plasma demonstrated acceptable linearity over a concentration range of 1.00 to 1000 ng/mL for EPA ethyl ester. nih.gov Another study utilized Eicosapentaenoic Acid-d5 (EPA-d5) and DHA-d5 as internal standards for the simultaneous quantification of total EPA and DHA in human plasma. researchgate.net

Table 1: LC-MS/MS Method Parameters for EPA Ethyl Ester Quantification

| Parameter | Finding | Reference |

|---|---|---|

| Internal Standard | This compound | veeprho.comresearchgate.net |

| Chromatography | Reversed-phase C18 column | nih.govsemanticscholar.org |

| Ionization | Atmospheric-pressure chemical ionization (APCI) or Electrospray ionization (ESI) | nih.govsemanticscholar.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govsemanticscholar.org |

| Linearity Range (EPAEE) | 1.00 - 1000 ng/mL | nih.gov |

Internal Standard Application in Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid Profiling

This compound also serves as a valuable internal standard in gas chromatography-mass spectrometry (GC-MS) for lipid profiling. veeprho.comcaymanchem.com GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds, and fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs) are commonly analyzed using this method. researchgate.netnih.gov The use of a deuterated internal standard like EPA-d5 is crucial for correcting for variability during the derivatization process (e.g., transesterification to FAMEs or FAEEs), injection, and ionization. aptochem.com

In a typical GC-MS analysis of fatty acids, lipids are extracted from the sample and then derivatized to their corresponding esters. frontiersin.org The deuterated internal standard is added prior to extraction to account for any losses during sample workup. aptochem.com The resulting esters are then separated on a GC column and detected by the mass spectrometer. Similar to LC-MS/MS, quantification is based on the ratio of the analyte peak area to the internal standard peak area. researchgate.net

High-Resolution Mass Spectrometry for Isotopic Tracer Studies in Complex Biological Samples

High-resolution mass spectrometry (HRMS) offers significant advantages for isotopic tracer studies, enabling the differentiation of isotopically labeled compounds from endogenous molecules with high mass accuracy. When this compound is used as a tracer, HRMS can precisely measure its incorporation into various lipid pools and track its metabolic fate in complex biological systems. This allows researchers to investigate the pathways of EPA metabolism and understand how it is distributed and utilized within the body. researchgate.net

Isotopic tracer studies using deuterated compounds can provide valuable insights into the dynamic processes of fatty acid metabolism. nih.gov For example, by administering a known amount of this compound and subsequently analyzing tissue or plasma samples with HRMS, researchers can quantify the rate of its conversion to various bioactive metabolites, such as hydroxyeicosapentaenoic acids (HEPEs) and epoxyeicosatetraenoic acids (EEQs). nih.gov This approach has been used to study the atheroprotective effects of omega-3 fatty acids and to identify key metabolites involved in these processes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Tracing and Structural Elucidation

While mass spectrometry is the primary tool for quantitative analysis using deuterated standards, Nuclear Magnetic Resonance (NMR) spectroscopy can also play a role in metabolic tracing and structural elucidation. The deuterium (B1214612) label in this compound can be detected by ²H NMR, providing complementary information to mass spectrometry data. Although less sensitive than MS, NMR can offer insights into the specific positions of the deuterium atoms within the molecule, which can be useful for confirming the structure of metabolites and understanding the mechanisms of enzymatic reactions. The Human Metabolome Database provides predicted ¹H NMR spectra for eicosapentaenoic acid, which can serve as a reference for structural analysis. hmdb.ca

Method Validation and Reproducibility Assessment in Bioanalytical Assays Utilizing Deuterated Standards

The use of deuterated internal standards like this compound is a cornerstone of robust bioanalytical method validation, as recommended by regulatory agencies. nih.govtandfonline.com A validated method ensures that the analytical results are reliable and reproducible. Key validation parameters include selectivity, linearity, accuracy, precision, matrix effects, and stability. europa.eu

The presence of a deuterated internal standard helps to control for variability in extraction, injection, and ionization, leading to improved accuracy and precision of the assay. aptochem.com However, it is crucial to ensure the purity of the deuterated standard, as the presence of unlabeled analyte as an impurity can lead to inaccurate results. tandfonline.com

Table 2: Key Bioanalytical Method Validation Parameters

| Validation Parameter | Description | Importance of Deuterated Standard | Reference |

|---|---|---|---|

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | The distinct mass of the deuterated standard ensures it does not interfere with the analyte signal. | europa.eu |

| Accuracy | The closeness of the measured value to the true value. | Corrects for systematic errors during sample processing and analysis. | europa.eufda.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Minimizes random errors, leading to more consistent results. | europa.eufda.gov |

| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | As the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for effective compensation. | europa.eu |

| Stability | The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. | The deuterated standard can help to monitor the stability of the analyte during the entire analytical process. | europa.eufda.gov |

Integration with Targeted and Untargeted Lipidomics Platforms for Comprehensive Lipid Analysis

The integration of deuterated standards with advanced analytical platforms like high-resolution mass spectrometry allows for a more complete understanding of the lipidome and its response to various stimuli. researchgate.net For example, a lipidomics approach was used to analyze the fatty acid composition of non-polar and polar lipids in plant tissues, demonstrating the complexity of lipid metabolism. frontiersin.orgnih.gov Similarly, metabolomic profiling of murine plasma using LC-MS/MS revealed novel EPA metabolites that protect against atherosclerosis. nih.gov

Applications of Eicosapentaenoic Acid D5 Ethyl Ester in Mechanistic Biological Research

Tracing Metabolic Pathways of Eicosapentaenoic Acid and its Derivatives

The use of EPA-d5-EE enables the precise mapping of the metabolic fate of exogenous EPA, providing unambiguous insights into how it is processed and utilized by the body. This is crucial for understanding its transformation into various bioactive molecules.

One of the key metabolic fates of fatty acids is their breakdown for energy production through β-oxidation, a process predominantly occurring in the mitochondria of liver cells. Studies using the non-labeled form, EPA ethyl ester, have shown that its dietary administration increases the ex vivo activity of hepatic β-oxidation enzymes in animal models. nih.govwikipedia.org By administering EPA-d5-EE, researchers can directly follow the labeled carbon backbone as it enters the liver and is catabolized. This allows for the precise quantification of the rate at which exogenous EPA contributes to hepatic β-oxidation, distinguishing its catabolism from that of endogenous fatty acids. Such studies have confirmed that dietary EPA, along with docosahexaenoic acid (DHA), synergistically increases the gene expression of enzymes involved in hepatic peroxisomal fatty acid oxidation in rats. nih.govwikipedia.org

Beyond oxidation, EPA can be incorporated into complex lipids, altering the composition and function of cellular membranes and lipid droplets. Research has demonstrated that administration of EPA ethyl ester reduces total hepatic triglyceride levels in rats. nih.govwikipedia.org Furthermore, it actively remodels the lipid profile by increasing the proportion of omega-3 fatty acids within hepatic triglycerides and phospholipids. nih.govwikipedia.org

The application of EPA-d5-EE is critical in these studies to differentiate between the administered EPA and the body's own EPA stores. This allows for the direct measurement of how much of the supplemented EPA is esterified into various lipid classes. For instance, in rats fed a high-fat diet, EPA ethyl ester treatment not only reduces circulating triglyceride levels but also reverses the increase in plasma cholesterol levels. nih.govwikipedia.org Using EPA-d5-EE as a tracer can reveal the kinetics of this process, showing how quickly dietary EPA is incorporated into these lipid pools and how it influences their turnover.

EPA is a precursor to a host of potent signaling molecules that play critical roles in inflammation and its resolution. EPA-d5-EE is an indispensable tool for tracing the enzymatic conversion of EPA into these derivatives.

Hydroxyeicosapentaenoic Acid (HEPE): These are products of lipoxygenase (LOX) or cytochrome P450 (CYP) enzyme activity. For example, 15(S)-HEPE is biosynthesized from EPA by the enzyme 15-lipoxygenase (15-LO). physiology.org Another isomer, 15(R)-HEPE, is formed via the action of aspirin-acetylated COX-2 on EPA. physiology.org By introducing EPA-d5-EE, researchers can track the appearance of deuterated HEPE (HEPE-d5), confirming the pathway and quantifying the rate of production.

Epoxyeicosatetraenoic Acid (EpETE): These epoxides are formed when CYP epoxygenases metabolize EPA. wikipedia.orgmdpi.com This pathway can generate several regioisomers, including 8(9)-EpETE, 11(12)-EpETE, 14(15)-EpETE, and 17(18)-EpETE. wikipedia.orgescholarship.org These molecules are subsequently metabolized by soluble epoxide hydrolase (sEH) into less active dihydroxy-eicosatetraenoic acids (DiHETEs). wikipedia.orgescholarship.org Using EPA-d5-EE allows for the precise tracing of EPA through this CYP-mediated pathway, measuring the formation of specific EpETE-d5 isomers and their subsequent conversion to DiHETE-d5, thereby clarifying the dynamics of this signaling axis. iiarjournals.org

| Precursor | Enzymatic Pathway | Key Metabolite(s) | Research Application |

|---|---|---|---|

| Eicosapentaenoic Acid-d5 | Lipoxygenase (e.g., 15-LO) | Hydroxyeicosapentaenoic Acid-d5 (HEPE-d5) | Tracing the production of anti-inflammatory and pro-resolving mediators. physiology.org |

| Eicosapentaenoic Acid-d5 | Cytochrome P450 Epoxygenases | Epoxyeicosatetraenoic Acid-d5 (EpETE-d5) | Investigating the formation of vasoactive and signaling epoxides. wikipedia.orgmdpi.comescholarship.org |

| Eicosapentaenoic Acid-d5 | Acyl-CoA Synthetase & Acyltransferases | Triglyceride-d5, Phospholipid-d5 | Analyzing the incorporation of dietary EPA into complex lipid stores and membranes. nih.govwikipedia.org |

Preclinical Mechanistic Studies in Animal Models of Disease

In animal models, EPA-d5-EE helps to unravel the specific mechanisms by which EPA exerts its protective effects in various pathological conditions, particularly those involving metabolic and inflammatory dysregulation.

High-fat diets are commonly used to induce metabolic syndrome in animal models, characterized by obesity, insulin (B600854) resistance, and dyslipidemia. Supplementation with EPA ethyl ester has been shown to ameliorate these conditions. In rats fed a high-fat diet, EPA treatment can reverse the induced increases in plasma cholesterol and significantly reduce circulating triglyceride levels. nih.govwikipedia.org Studies in aging mice also show that an EPA-enriched diet can lead to a decrease in plasma and liver triglyceride levels. nih.gov

The use of EPA-d5-EE in these models is crucial for understanding the underlying dynamics. It allows scientists to determine if the reduction in plasma lipids is due to decreased synthesis, increased clearance, or enhanced tissue uptake and oxidation of fatty acids derived from the diet. By tracing the labeled molecules, researchers can quantify the contribution of the administered EPA to different metabolic processes, providing a clearer picture of its mechanism of action in correcting lipid dysregulation.

While EPA-d5-EE's primary role is as a tracer, the findings from studies using its non-labeled counterpart inform where to look for its metabolic products and downstream effects. These studies reveal that EPA influences fundamental cellular signaling pathways.

Mitochondrial Function: EPA has profound effects on mitochondria. In skeletal muscle cells, EPA can reduce the mitochondrial oxygen consumption rate and decrease ATP production, which in turn increases the AMP:ATP ratio. mdpi.com This change activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. mdpi.com In other contexts, such as adipocytes from overweight subjects and in cardiac tissue during sepsis, EPA has been shown to improve mitochondrial function, promote mitochondrial biogenesis, and protect mitochondria from oxidative stress, partly by increasing the expression of uncoupling protein-3 (UCP3) and sirtuin-3 (SIRT3). nih.govresearchgate.net

NF-kappa B (NF-κB) Pathway: The NF-κB pathway is a central regulator of inflammation. Multiple studies have shown that EPA can inhibit this pathway. In macrophages, EPA can reduce the expression of genes involved in NF-κB signaling and prevent its activation. mdpi.combiorxiv.orgresearchgate.net In muscle cells, high concentrations of EPA prevent the degradation of IκBα, an inhibitor of NF-κB, thereby keeping the pathway inactive. cambridge.org This anti-inflammatory effect is a key component of EPA's therapeutic potential.

JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in stress responses, apoptosis, and inflammation. EPA has been shown to inhibit JNK activation in various cell types. For example, in cardiomyocytes, EPA blocks endothelin-1-induced hypertrophy by suppressing the JNK signaling pathway. physiology.org In human dermal fibroblasts, EPA inhibits UV-induced expression of matrix metalloproteinase-1 (MMP-1) by blocking the activation of JNK and its upstream kinase, SEK1. nih.govsnu.ac.kr

| Signaling Pathway | Cell/Tissue Model | Observed Effect of EPA | Reference |

|---|---|---|---|

| Mitochondrial Function (AMPK) | Skeletal Muscle Cells (C2C12) | Increases AMP:ATP ratio, activating AMPK. | mdpi.com |

| Mitochondrial Function (Biogenesis) | Human Subcutaneous Adipocytes | Promotes mitochondrial biogenesis and fatty acid oxidation. | researchgate.net |

| NF-κB Pathway | Macrophages (RAW264.7) | Inhibits NF-κB p65 translocation to the nucleus. | mdpi.com |

| NF-κB Pathway | Muscle Myotubes (C2C12) | Prevents degradation of the inhibitor IκBα. | cambridge.org |

| JNK Pathway | Neonatal Rat Cardiomyocytes | Attenuates endothelin-1-induced JNK activation. | physiology.org |

| JNK Pathway | Human Dermal Fibroblasts | Inhibits UV-induced JNK activation. | nih.govsnu.ac.kr |

Modulation of Immune Cell Function and Inflammation in Research Models (e.g., B-Cell Activity, Cytokine Production)

The study of how eicosapentaenoic acid modulates the immune system relies heavily on the accurate measurement of its uptake and effects in various immune cells. Eicosapentaenoic Acid-d5 Ethyl Ester is instrumental in these quantitative analyses, enabling researchers to confidently attribute observed biological effects to the non-deuterated compound.

Research utilizing such precise quantification has demonstrated that EPA can significantly influence immune responses. For instance, studies in murine models have shown that dietary supplementation with EPA ethyl ester can modulate B-cell activity. In one key study, while both EPA and DHA ethyl esters were found to enhance the frequency and/or percentage of select B-cell subsets, they did so in a differential manner. nih.gov This distinction is critical for understanding their individual contributions to immune modulation.

Furthermore, the production of cytokines, key signaling molecules in the inflammatory process, has been shown to be affected by EPA. In ex vivo studies involving lipopolysaccharide-stimulated B cells from mice, both EPA and DHA ethyl esters were observed to enhance cytokine production in a time-dependent fashion. nih.gov The ability to accurately quantify the levels of EPA within these cells, a process reliant on internal standards like this compound, is paramount to understanding the dose-response relationships and the potency of these fatty acids in modulating inflammatory pathways.

Interactive Data Table 1: Effect of EPA and DHA Ethyl Esters on B-Cell Subsets in Murine Models

| B-Cell Subset | Effect of EPA Ethyl Ester | Effect of DHA Ethyl Ester |

| Splenic B-cells | Differentially enhanced frequency/percentage | Differentially enhanced frequency/percentage |

| Natural Serum IgM | Correlated increase | Correlated increase |

| Cecal IgA | Correlated increase | Correlated increase |

This table summarizes findings from a study where the differential effects of EPA and DHA on B-cell populations were observed. The precise quantification of the fatty acids in the biological samples is a critical aspect of such research, often facilitated by the use of deuterated internal standards. nih.gov

Comparative Studies of Eicosapentaenoic Acid and Docosahexaenoic Acid Metabolism and Biological Activities in Research Settings

The distinct biological roles of EPA and DHA are a subject of intensive research, with comparative studies being essential to unravel their unique and overlapping functions. The use of deuterated standards, including this compound and its DHA counterpart, is a cornerstone of the analytical methods employed in these investigations, ensuring that the metabolic fates and biological impacts of each fatty acid can be accurately tracked and compared. mdpi.comresearchgate.net

A significant body of research, empowered by these precise analytical techniques, has established that EPA and DHA are not biologically equivalent. nih.govveeprho.com For example, a study focusing on B-cell function in murine models of obesity found that while both fatty acids enhanced B-cell activity, they exhibited differential effects over time. nih.gov Notably, DHA was observed to have a more pronounced effect on increasing the anti-inflammatory cytokine IL-10. nih.gov

These comparative studies extend to the molecular level, where EPA and DHA have been shown to differentially enhance the formation of ordered microdomains in the cell membranes of B-cells, without affecting Toll-like receptor 4 mobility. nih.gov Such subtle yet significant differences in their mechanisms of action can only be reliably determined through studies that can accurately quantify the incorporation and concentration of each specific fatty acid in the cellular compartments, a task for which this compound is an invaluable tool.

Interactive Data Table 2: Comparative Effects of EPA and DHA Ethyl Esters on Immune Parameters

| Parameter | Eicosapentaenoic Acid (EPA) Ethyl Ester | Docosahexaenoic Acid (DHA) Ethyl Ester |

| B-Cell Activity | Enhanced | Enhanced (differentially) |

| Cytokine Production | Enhanced (time-dependent) | Enhanced (time-dependent), notable increase in IL-10 |

| Membrane Microdomains | Enhanced formation | Enhanced formation (differentially) |

This table highlights the distinct biological activities of EPA and DHA as observed in research models. The accuracy of these findings is underpinned by analytical methods that rely on deuterated internal standards for precise quantification. nih.govveeprho.com

Pharmacokinetic Research Applications of Eicosapentaenoic Acid D5 Ethyl Ester

Assessment of Absorption, Distribution, and Elimination in Preclinical Models

Preclinical studies in animal models are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. In the context of eicosapentaenoic acid (EPA) ethyl ester, preclinical research has been conducted in various models, including rats and mice, to elucidate its pharmacokinetic properties. fda.govnih.govunc.edu While these studies may not have administered EPA-d5-EE as the primary therapeutic agent, the use of deuterated analogs as internal standards is a common practice in the bioanalytical methods employed.

Research in rats has shown that after oral administration, EPA is absorbed and its levels can be measured in the plasma. fda.gov For instance, in a 28-day toxicity study in rats, the systemic exposure to EPA ethyl ester was evaluated. fda.gov Such studies are crucial for determining the safety and pharmacokinetic profile of the compound.

Studies in mice have also provided insights into the effects of EPA ethyl ester on metabolic processes. For example, research in male and female C57BL/6J mice investigated the role of EPA ethyl esters in preventing metabolic impairments associated with a high-fat diet. unc.edunih.gov These studies often involve the analysis of EPA levels in various tissues to understand its distribution and effects. The use of EPA-d5-EE as an internal standard in these analyses would ensure the accuracy of the quantification of the unlabeled EPA.

The general pharmacokinetic profile of EPA, following administration of its ethyl ester form (icosapent ethyl), has been characterized as that of a slowly cleared and extensively distributed molecule. nih.gov Steady-state levels in plasma are typically reached after a period of consistent dosing. nih.gov

Interactive Table 1: Representative Pharmacokinetic Parameters of EPA in Preclinical and Clinical Studies

| Parameter | Value (Mean ± SD) | Species | Study Notes | Reference |

| Time to Maximum Concentration (Tmax) | ~5 hours | Human | Following 4 g/day icosapent ethyl | nih.gov |

| Elimination Half-life (t1/2) | 79 ± 47 hours | Human | At steady state | nih.gov |

| Apparent Volume of Distribution (Vd/F) | 82 ± 56 L | Human | At steady state | nih.gov |

| Apparent Total Plasma Clearance (CL/F) | 757 ± 283 mL/h | Human | At steady state | nih.gov |

| Plasma EPA Cmax (Day 28) | 366 µg/mL | Human | Following 4 g/day icosapent ethyl | nih.gov |

| RBC EPA Cmax (Day 28) | 89 µg/mL | Human | Following 4 g/day icosapent ethyl | nih.gov |

| Systemic Exposure (AUC) in Rats (28 days) | Similar for test & comparator | Rat | 28-day toxicity study | fda.gov |

This table presents data for the non-deuterated form of EPA ethyl ester, as studies specifically detailing the full ADME profile of EPA-d5-EE as a standalone compound are not the primary focus of its use. It is typically used as an internal standard to accurately measure the non-deuterated form.

Evaluation of Bioavailability in In Vitro and Ex Vivo Systems (e.g., Caco-2 Cell Monolayer Models)

In vitro models are essential for predicting the oral bioavailability of compounds. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model of the human intestinal epithelium. When cultured, these cells differentiate to form a polarized monolayer with tight junctions and a brush border, mimicking the barrier properties of the small intestine.

Studies have utilized Caco-2 cell monolayers to investigate the permeability and transport of EPA. nih.govnih.govresearchgate.net For example, research has shown that EPA can affect the tight junction permeability in Caco-2 cell monolayers. nih.govnih.gov Such studies help in understanding how EPA is absorbed across the intestinal barrier. While these studies may not have directly used EPA-d5-EE, the principles of using this model to assess bioavailability are directly applicable.

The use of EPA-d5-EE in conjunction with Caco-2 cell models would be highly advantageous. By adding a known concentration of EPA-d5-EE as an internal standard, researchers can accurately quantify the amount of non-labeled EPA that permeates the cell monolayer. This approach minimizes variability and enhances the reliability of the bioavailability assessment. The deuterated standard co-elutes with the analyte during chromatographic separation but is distinguished by its higher mass in the mass spectrometer, allowing for precise quantification.

Interactive Table 2: Application of Caco-2 Cell Model in EPA Research

| Parameter Studied | Finding | Implication for Bioavailability | Reference |

| Tight Junction Permeability | EPA can enhance the permeability of fluorescein (B123965) sulfonic acid and lower transepithelial electrical resistance (TEER). | Suggests that EPA can modulate the paracellular transport pathway, which could influence its own absorption and that of other substances. | nih.gov |

| Protection against Barrier Dysfunction | EPA can protect against heat-induced impairment of intestinal barrier function. | Indicates a potential role in maintaining intestinal integrity, which is crucial for nutrient and drug absorption. | nih.gov |

| Bioavailability Assessment | Caco-2 cell monolayer models are used to assess the bioavailability of different forms of EPA. | Allows for the comparison of absorption characteristics of various formulations (e.g., ethyl ester vs. triglyceride). | researchgate.net |

Quantification of Parent Compound and its Metabolites in Diverse Biological Matrices (e.g., Plasma, Tissues)

A critical aspect of pharmacokinetic studies is the accurate quantification of the administered compound and its metabolites in various biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity and specificity. nih.govresearchgate.netnih.gov In this context, EPA-d5-EE serves as an ideal internal standard for the quantification of EPA ethyl ester and its primary metabolite, EPA. technologynetworks.comveeprho.comveeprho.com

The use of a stable isotope-labeled internal standard like EPA-d5-EE is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method. nih.govnih.gov For instance, a validated LC-MS/MS method for the simultaneous quantification of EPA and docosahexaenoic acid (DHA) in human plasma utilized their respective deuterated analogs as internal standards. nih.gov The method involved the hydrolysis of esterified forms to measure the total fatty acid content. nih.govtechnologynetworks.com

Research has demonstrated the successful application of such methods in pharmacokinetic studies. For example, an LC-MS/MS assay was developed to quantify EPA ethyl ester in human plasma, with a linearity range of 1.00 to 1000 ng/mL. nih.govresearchgate.net This method was subsequently used to characterize the pharmacokinetic profile of EPA ethyl ester in healthy volunteers. nih.govresearchgate.net

Furthermore, the quantification of EPA's metabolites, such as 18-hydroxyeicosapentaenoic acid (18-HEPE) and resolvin E1 (RvE1), is of significant interest due to their anti-inflammatory properties. nih.gov The development of sensitive analytical methods to measure these metabolites in plasma and other biological samples is essential for understanding the full therapeutic potential of EPA. The use of deuterated standards for these metabolites would also be critical for accurate quantification.

Interactive Table 3: LC-MS/MS Methods for Quantification of EPA and its Ethyl Ester

| Analyte(s) | Internal Standard | Biological Matrix | Linearity Range (EPAEE) | Key Application | Reference |

| EPA Ethyl Ester (EPAEE) and DHA Ethyl Ester | Not specified in abstract | Human Plasma | 1.00 - 1000 ng/mL | Pharmacokinetic study in healthy Chinese volunteers | nih.govresearchgate.net |

| Total Eicosapentaenoic Acid (EPA) | EPA-d5 | Rat Plasma | Not specified | Quantitation of total EPA after hydrolysis | technologynetworks.com |

| Free and Total Omega-3 and -6 Fatty Acids | EPA-d5, DHA-d5, etc. | Human Plasma | Not applicable | Simultaneous quantification of multiple fatty acids | nih.gov |

Future Directions and Emerging Research Avenues for Deuterated Fatty Acid Esters

Development of Novel Stable Isotope-Labeled Lipid Tracers for Advanced Research

The utility of deuterated compounds like Eicosapentaenoic Acid-d5 Ethyl Ester as internal standards for mass spectrometry is well-established. mdpi.comnih.govlongdom.org However, the future lies in the development of a more diverse and sophisticated toolkit of stable isotope-labeled lipid tracers to investigate the complex dynamics of lipid metabolism in vivo.

Researchers are now moving beyond simple deuteration to create strategically labeled lipids that can answer specific biological questions. For instance, the synthesis of tetradeuterated straight-chain fatty acids allows for the precise tracking of their metabolism and incorporation into complex lipids, such as phosphatidylcholines. nih.gov This approach enables the selective monitoring of specific lipid species and their metabolic fate within cellular systems. nih.gov

Future developments will likely focus on:

Site-Specific Deuteration: Introducing deuterium (B1214612) at specific positions within a fatty acid molecule can provide detailed insights into enzymatic reactions like desaturation and elongation.

Multi-Isotope Labeling: Combining different stable isotopes (e.g., ¹³C and ²H) within the same lipid molecule will enable more complex multi-tracer studies, allowing for the simultaneous tracking of different metabolic pathways. mdpi.com

Novel Labeled Lipid Classes: Expanding the library of commercially available deuterated standards beyond fatty acid esters to include a wider range of lipid classes, such as deuterated ceramides (B1148491) and plasmalogens, will be crucial for comprehensive lipidomic analysis. sigmaaldrich.com

These advancements will empower researchers to move from static snapshots of the lipidome to a dynamic understanding of lipid flux and metabolic reprogramming in health and disease.

Integration with Multi-Omics Approaches for Holistic Biological Insights

The true power of deuterated fatty acid esters as research tools will be realized through their integration with other "omics" disciplines, such as metabolomics, transcriptomics, and proteomics. This multi-omics approach provides a more holistic and systems-level understanding of biological processes. nih.gov

Metabolomics: Stable isotope labeling is a cornerstone of metabolomics, enabling the direct measurement of metabolic flux. nih.govnih.gov By tracing the incorporation of deuterated fatty acids like this compound into various lipid species, researchers can quantify the rates of synthesis, degradation, and interconversion of lipids. nih.gov This provides a dynamic view of metabolic pathways that cannot be achieved through traditional concentration measurements alone.

Transcriptomics: Combining lipidomic data with transcriptomic analysis allows for the correlation of changes in lipid profiles with alterations in gene expression. frontiersin.orgcreative-proteomics.comnih.govnih.gov For example, a study might use a deuterated fatty acid tracer to identify an increase in the synthesis of a particular lipid, and then use transcriptomics to identify the upregulation of the genes encoding the enzymes responsible for that synthesis. This integrated approach can uncover the regulatory networks that govern lipid metabolism. creative-proteomics.com

Proteomics: The integration of lipidomics with proteomics can reveal how changes in the lipidome affect protein expression and function, and vice versa. nih.govdoaj.org For instance, a study could demonstrate that treatment with a specific fatty acid alters the expression of proteins involved in cellular signaling or inflammation. doaj.org Conversely, proteomic analysis can identify changes in the abundance of lipid-metabolizing enzymes that correspond to observed changes in lipid profiles.

Recent studies have demonstrated the power of this integrated approach in diverse fields, from understanding lipid metabolism in cancer to identifying biomarkers for metabolic diseases. nih.govnih.govnih.gov

Standardization and Harmonization of Analytical Methods for Deuterated Lipid Species in Collaborative Research Initiatives

A significant challenge in the field of lipidomics is the variability in analytical methods and data reporting across different laboratories. nih.govnih.gov This lack of standardization can make it difficult to compare results from different studies and hinders the progress of collaborative research. lifs-tools.orgbohrium.comresearchgate.net

To address this issue, several initiatives are underway to promote the standardization and harmonization of lipidomics methods:

The Lipidomics Standards Initiative (LSI): This international group is working to develop and promote guidelines for all stages of the lipidomics workflow, from sample collection and preparation to data analysis and reporting. lipidomicssociety.orglipidomicstandards.org The LSI aims to establish a common language and set of best practices for the lipidomics community. lipidomicssociety.org

Standard Reference Materials (SRMs): The National Institute of Standards and Technology (NIST) has developed SRMs, such as SRM 1950 (Metabolites in Frozen Human Plasma), to serve as common reference materials for inter-laboratory comparisons. nih.govnih.govnist.gov By analyzing the same reference material, laboratories can assess the comparability of their methods and identify sources of variability. nih.govnih.gov The use of such shared reference materials can help to harmonize quantitative data across different platforms and laboratories. nih.gov

Development of Certified Reference Standards: The availability of a wider range of high-purity, certified deuterated lipid standards is crucial for accurate quantification. nih.gov While companies offer various deuterated lipid mixtures, there is a need for a more comprehensive and universally accepted set of standards. sigmaaldrich.comnih.gov

These efforts are essential for improving the reproducibility and reliability of lipidomics data, which will be critical for the translation of research findings into clinical applications. nih.govresearchgate.net The continued development and adoption of standardized methods will ensure that the data generated using tools like this compound are robust and comparable across the global scientific community.

Q & A

Q. What analytical methods are recommended for quantifying EPA-d5 EE in complex biological matrices?

EPA-d5 EE, a deuterated internal standard, is quantified using reverse-phase high-performance liquid chromatography-tandem mass spectrometry (RP-HPLC-MS/MS). This method distinguishes EPA-d5 EE from endogenous EPA ethyl ester by leveraging its unique mass shift (Δm/z = +5) due to deuterium labeling. Calibration curves should include EPA-d5 EE spiked into matrices (e.g., plasma, liver homogenates) at concentrations spanning 0.1–100 ng/mL, with validation for precision (<15% CV) and accuracy (85–115%) .

Q. How should EPA-d5 EE be handled to ensure stability during experimental workflows?

EPA-d5 EE is supplied in ethanol and stored at −20°C to prevent oxidation. For aqueous solubility, ethanol should be evaporated under nitrogen and replaced with inert gas-purged solvents (e.g., DMSO). In PBS (pH 7.2), solubility is limited to 0.15 mg/mL, and aqueous solutions should be used within 24 hours to avoid degradation. Stability is confirmed via periodic LC-MS analysis of stored samples .

Q. What chromatographic techniques separate EPA ethyl esters from co-eluting impurities?

Simulated moving bed (SMB) chromatography effectively separates EPA ethyl esters from structurally similar compounds (e.g., docosahexaenoic acid ethyl esters). Optimized parameters include a C18 stationary phase, ethanol-water mobile phase (70:30 v/v), and flow rates adjusted based on retention time discrepancies. Purity >98% is achievable post-SMB .

Advanced Research Questions

Q. How can experimental design address contradictions in EPA-d5 EE bioavailability across studies?

Variability in bioavailability may arise from differences in lipid matrices or metabolic interactions. Central composite design (CCD) can optimize reaction conditions (e.g., temperature, catalyst concentration) to minimize EPA-d5 EE degradation during synthesis. For in vivo studies, cross-over designs with controlled diets (e.g., high-fat vs. standard chow) isolate EPA-d5 EE’s effects on lipid metabolism .

Q. What methodologies resolve discrepancies in EPA ethyl ester content reported in biodiesel vs. pharmaceutical studies?

GC-MS analysis reveals EPA ethyl ester content in biodiesel (1.2–5.1%) is lower than pharmaceutical-grade formulations (>90%) due to thermal degradation during transesterification. To reconcile this, thermogravimetric analysis (TGA) identifies degradation thresholds (e.g., >60°C reduces EPA yield), while pharmaceutical purification employs multi-step crystallization to remove saturated esters .

Q. How do pharmacokinetic (PK) studies evaluate drug interactions with EPA-d5 EE?

PK parameters (AUC, Cmax) are assessed via non-compartmental analysis in crossover trials. For example, co-administering EPA-d5 EE with statins (e.g., atorvastatin) requires serial blood sampling over 24–72 hours. LC-MS/MS quantifies parent drugs and metabolites, with deuterated standards correcting for matrix effects .

Q. What strategies improve EPA-d5 EE purity in synthetic workflows?

Dynamic axial chromatography (DAC) coupled with transesterification achieves >95% purity. Key factors include NaOH concentration (0.5–1.5% w/w), oil-to-ethanol ratio (1:3–1:6), and reaction time (2–6 hours). Response surface methodology (RSM) identifies optimal conditions, reducing docosahexaenoic acid ethyl ester contamination to <2% .

Data Analysis and Interpretation

Q. How are isotopic interferences minimized when using EPA-d5 EE as an internal standard?

High-resolution mass spectrometry (HRMS) with resolving power >30,000 separates EPA-d5 EE (m/z 335.265) from endogenous EPA ethyl ester (m/z 330.255). Data-dependent acquisition (DDA) excludes isotopic overlaps, while post-acquisition software (e.g., Xcalibur) validates peak integration .

Q. What statistical approaches address variability in EPA-d5 EE’s effects on lipid profiles?

Mixed-effects models account for inter-subject variability in triglyceride reduction studies. Covariates (e.g., baseline ω-3 levels, BMI) are included to adjust for confounding. Meta-analyses of clinical trials (e.g., REDUCE-IT) use random-effects models to pool hazard ratios for cardiovascular outcomes .

Methodological Challenges

Q. How do researchers validate EPA-d5 EE’s role in metabolic pathway studies?

Stable isotope tracer studies incorporate EPA-d5 EE into β-oxidation assays (e.g., hepatic homogenates). Radiolabeled [¹⁴C]-EPA-d5 EE tracks incorporation into phospholipids, with thin-layer chromatography (TLC) and autoradiography quantifying metabolite distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。